N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
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Overview
Description
This compound is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to interact with various biological targets . The presence of the fluoro and methoxy groups on the phenyl ring could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms. It also has a phenyl ring with fluoro and methoxy substituents, and an amide group .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of reactions, including acylation, alkylation, and various types of cycloadditions . The exact reactions this compound can participate in would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the substituents, the overall size and shape of the molecule, and its polarity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[4-(2-fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-3-15(22)19-8-7-16(23)20-9-11-21(12-10-20)17-13(18)5-4-6-14(17)24-2/h3-6H,1,7-12H2,2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHEYPARNMXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)N2CCN(CC2)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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